2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol
Brand Name: Vulcanchem
CAS No.: 53440-31-6
VCID: VC1985905
InChI: InChI=1S/C9H10N2S/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11)
SMILES: C1CN=C(N1)C2=CC=CC=C2S
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

CAS No.: 53440-31-6

Cat. No.: VC1985905

Molecular Formula: C9H10N2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol - 53440-31-6

Specification

CAS No. 53440-31-6
Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
IUPAC Name 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol
Standard InChI InChI=1S/C9H10N2S/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11)
Standard InChI Key YDPWBCYJZWQKDD-UHFFFAOYSA-N
SMILES C1CN=C(N1)C2=CC=CC=C2S
Canonical SMILES C1CN=C(N1)C2=CC=CC=C2S

Introduction

Chemical Properties and Structural Identification

Basic Chemical Information

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is characterized by the following key identifiers:

PropertyValue
CAS Number53440-31-6
Molecular FormulaC₉H₁₀N₂S
Molecular Weight178.26 g/mol
IUPAC Name2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol
Standard InChIInChI=1S/C9H10N2S/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11)
Standard InChIKeyYDPWBCYJZWQKDD-UHFFFAOYSA-N
Canonical SMILESC1CN=C(N1)C2=CC=CC=C2S
PubChem Compound ID1477361

Structural Features

The compound features two key structural components:

  • A 4,5-dihydro-1H-imidazol-2-yl group (imidazoline) - a five-membered heterocyclic ring containing two nitrogen atoms

  • A benzenethiol group with the thiol (-SH) substituent at the ortho position relative to the imidazoline attachment

This structure creates a molecule with both nucleophilic (thiol group) and potential metal-binding properties. The imidazoline ring is partially saturated, containing a C=N bond that contributes to its reactivity and biological relevance.

Alternative Nomenclature

The compound is also known by several alternative names:

  • 2-(4,5-dihydro-1H-imidazol-2-yl)benzene-1-thiol

  • Dihydroimidazolylbenzenethiol

  • 2-(2-imidazolin-2-yl)benzene-1-thiol

  • 6-imidazolidin-2-ylidenecyclohexa-2,4-diene-1-thione

  • 6-(imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione

Synthesis Methods

Synthesis of Related Imidazoline Compounds

For 2-arylamino-2-imidazoline derivatives, which share structural similarities with our target compound, synthesis typically involves:

  • Preparation of dimethyl aryldithioimidocarbonates by treating aromatic amines with carbon disulfide and methyl iodide

  • Subsequent reaction with ethylenediamine under reflux conditions

The general procedure for similar compounds was reported as:

"To a well-stirred cold solution of aromatic amines (0.05 mol) in DMF (20 ml) were added aqueous NaOH (20M, 4 ml), carbon disulfide (15 ml, 0.1 mol), and methyl iodide (0.1 mol) in sequence at intervals of 30 min and stirring was continued for 2–4 h. The mixture was then poured into cold water and the resulting solid was washed with water and recrystallized from ethanol."

Alternative Synthetic Routes

The synthesis of heterocyclic compounds containing the 4,5-dihydro-1H-imidazol-2-yl group can also be approached through other methods:

  • Using bisulfite adducts of aldehydes as precursors

  • Direct coordination synthesis methods for metal complexes involving imidazoline-containing ligands

Tautomerization and Chemical Behavior

A significant aspect of compounds containing the 4,5-dihydro-1H-imidazol-2-yl group is the potential for imine-enamine tautomerization, which has been investigated by means of ¹H-NMR spectroscopy in related compounds . This tautomerization can influence both the reactivity and the biological properties of the compound.

The thiol group in 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol provides additional reactivity pathways:

  • Metal coordination through the sulfur atom

  • Nucleophilic substitution reactions

  • Oxidation to form disulfides

  • Potential for intramolecular hydrogen bonding with the imidazoline nitrogen

Biological Activities and Applications

Material Science Applications

The thiol group (-SH) in 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol can bind to metal surfaces, making this compound potentially useful in:

  • Surface modification and functionalization

  • Metal nanoparticle stabilization

  • Development of sensors and catalytic systems

Comparative Analysis with Similar Compounds

Structural Isomers and Derivatives

To understand the structure-activity relationship of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, it is useful to compare it with related compounds:

CompoundCAS NumberKey Structural DifferencePotential Advantages
4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol872272-38-3Thiol group in para positionDifferent electronic distribution and potential binding properties
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine7471-05-8Pyridine ring instead of benzenethiolDifferent hydrogen bonding capabilities and solubility profile
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine272792-01-5Diamine group instead of thiolEnhanced water solubility and different binding mode
2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole934-03-2Two imidazoline ringsPotentially stronger binding to biological targets

Structure-Activity Relationship Analysis

The position of the thiol group relative to the imidazoline ring significantly affects the compound's properties:

  • In 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, the ortho position allows for potential intramolecular interactions between the thiol and the imidazoline ring.

  • In contrast, 4-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol has the thiol group in the para position, eliminating the possibility of such intramolecular interactions.

These structural differences can lead to variations in:

  • Binding affinity to biological targets

  • Physicochemical properties (solubility, stability)

  • Reactivity patterns

  • Pharmacokinetic profiles

Future Research Directions

Comprehensive Structure Elucidation

Further research should focus on complete characterization of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol using advanced spectroscopic techniques:

  • Complete NMR studies (¹H, ¹³C, 2D experiments)

  • Single crystal X-ray diffraction analysis

  • Advanced mass spectrometry

Optimized Synthesis Methods

Development of more efficient and environmentally friendly synthesis methods specific to 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol would be valuable for further applications.

Expanded Biological Evaluation

Based on the promising activities of related compounds, comprehensive screening of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol for:

  • Cardiovascular effects

  • Enzyme inhibition properties

  • Antimicrobial activity

  • Anti-inflammatory properties

  • Potential use in treating neuropathic pain

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator